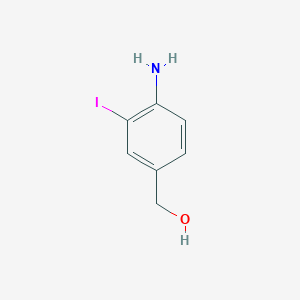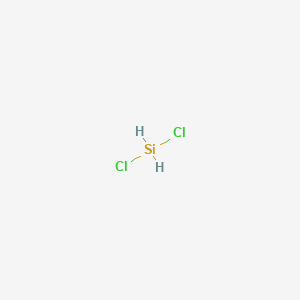
Dichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Propriétés
Formule moléculaire |
Cl2H2Si SiH2Cl2 |
|---|---|
Poids moléculaire |
101.00 g/mol |
Nom IUPAC |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
Clé InChI |
MROCJMGDEKINLD-UHFFFAOYSA-N |
SMILES |
[SiH2](Cl)Cl |
SMILES canonique |
[SiH2](Cl)Cl |
Point d'ébullition |
8 °C |
Point d'éclair |
-28 °C c.c. |
melting_point |
-122 °C |
Description physique |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
Solubilité |
Solubility in water: reaction |
Densité de vapeur |
Relative vapor density (air = 1): 3.48 |
Pression de vapeur |
Vapor pressure, kPa at 20 °C: 163.6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
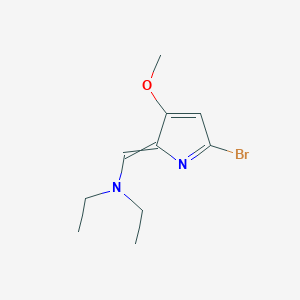
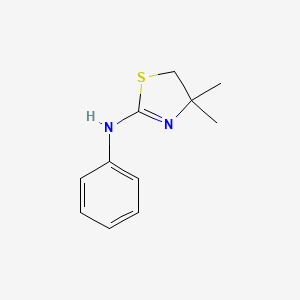
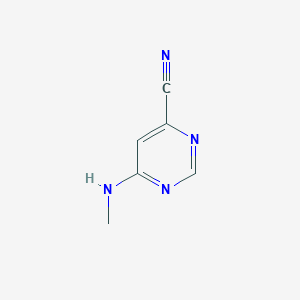
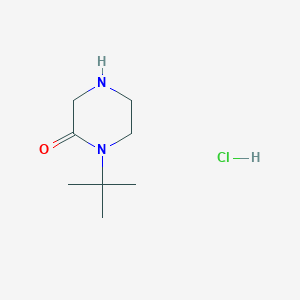
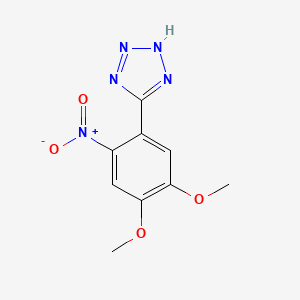
![1-Benzyl-7-hydroxy-6-methyl-8-nitro-2,3-dihydroimidazo[1,2-A]pyridin-5(1H)-one](/img/structure/B8785442.png)
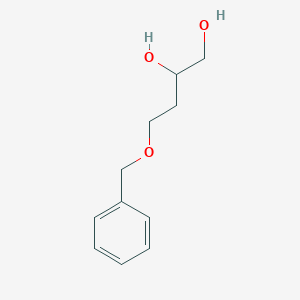
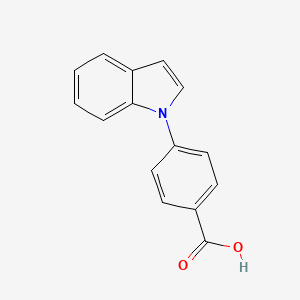
![2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine](/img/structure/B8785473.png)
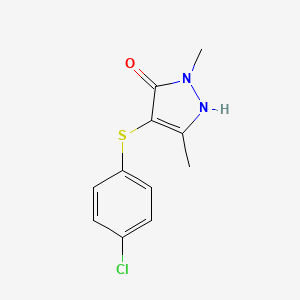
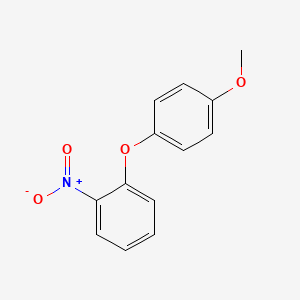
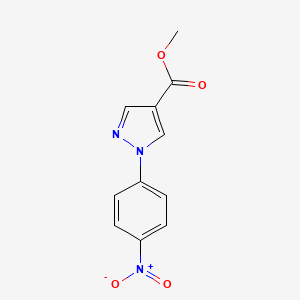
![6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8785504.png)
